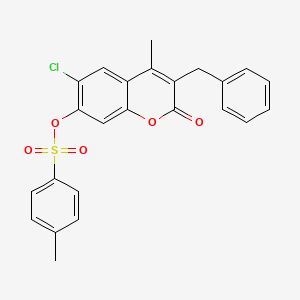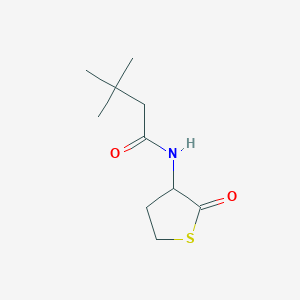![molecular formula C18H16ClN3O2S B11015178 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11015178.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure contains a phthalazine ring, which is a bicyclic heterocycle composed of two fused six-membered rings.
- The compound’s name reflects its substituents: a chlorophenyl group, a sulfanyl (thiol) group, and a methyl group.
- While the compound’s exact biological role remains to be fully elucidated, its unique structure suggests potential pharmacological significance.
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: is a complex organic molecule that combines elements from various chemical families.
Preparation Methods
Reaction Conditions: Hypothetically, one could synthesize it through a combination of condensation reactions, cyclizations, and functional group transformations.
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, this compound could undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.
Major Products: The products would vary based on the reaction type. Predicting exact products without experimental data is challenging.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors) could reveal its biological effects.
Medicine: Although not yet established, it might exhibit pharmacological properties (e.g., anticancer, antimicrobial).
Industry: If scalable synthesis becomes feasible, applications in drug development or materials could emerge.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is scarce. Further studies are needed to understand how it interacts with cellular targets.
- Molecular pathways involving enzymes, receptors, or signaling cascades could be relevant.
Comparison with Similar Compounds
Uniqueness: The combination of a phthalazine core, chlorophenyl, and sulfanyl groups makes this compound unique.
Similar Compounds: While I lack direct information on similar compounds, exploring related heterocycles and sulfanyl-containing molecules could provide context.
Properties
Molecular Formula |
C18H16ClN3O2S |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22-18(24)15-5-3-2-4-14(15)16(21-22)17(23)20-10-11-25-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
DTUOIYHHMBNDGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]propanamide](/img/structure/B11015098.png)
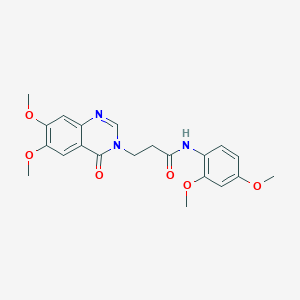
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11015119.png)
![N-[3-(acetylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015129.png)
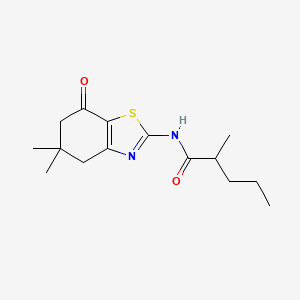
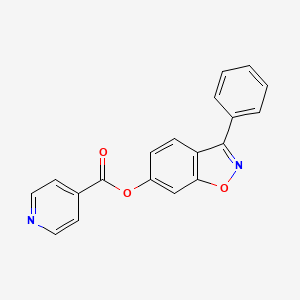
![2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015145.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11015150.png)
![4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11015151.png)
![4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11015158.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11015163.png)
![2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-4-ethyl-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B11015168.png)
